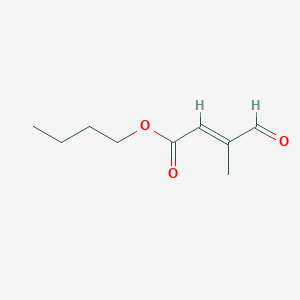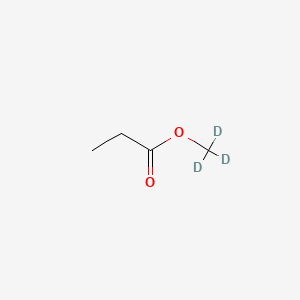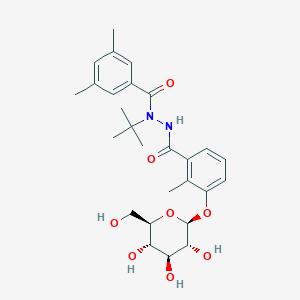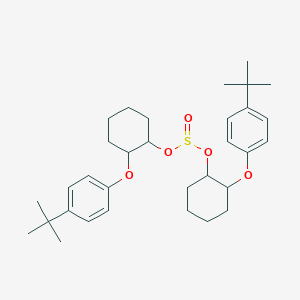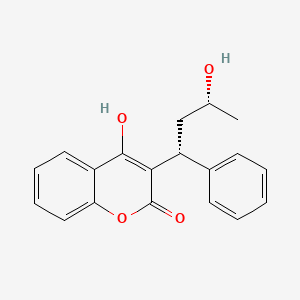
2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R,R-Warfarin alcohol: is a chiral compound derived from the reduction of warfarin, a widely used anticoagulant. Warfarin itself is a racemic mixture of two enantiomers, R- and S-warfarin, with the R-enantiomer being less potent in anticoagulant activity compared to the S-enantiomer . The R,R-Warfarin alcohol is one of the stereoisomers formed during the metabolic reduction of warfarin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R,R-Warfarin alcohol typically involves the reduction of warfarin. This can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry of the product.
Industrial Production Methods: Industrial production of R,R-Warfarin alcohol follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the desired enantiomer . The production is carried out in batch reactors with stringent control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: R,R-Warfarin alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to warfarin using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Warfarin.
Reduction: Dihydro derivatives.
Substitution: Various substituted warfarin alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: R,R-Warfarin alcohol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable in the synthesis of other chiral compounds .
Biology: In biological research, R,R-Warfarin alcohol is used to study the metabolic pathways of warfarin and its enantiomers. It helps in understanding the stereoselective metabolism and the role of different cytochrome P450 enzymes .
Medicine: R,R-Warfarin alcohol is studied for its potential anticoagulant properties, although it is less potent than S-warfarin. It is also used in pharmacokinetic studies to understand the distribution and elimination of warfarin enantiomers in the body .
Industry: In the pharmaceutical industry, R,R-Warfarin alcohol is used in the development of new anticoagulant drugs. It serves as a reference standard in quality control and analytical testing .
Mechanism of Action
R,R-Warfarin alcohol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is crucial for the synthesis of clotting factors II, VII, IX, and X . By inhibiting VKOR, R,R-Warfarin alcohol reduces the levels of active clotting factors, thereby exerting an anticoagulant effect. The molecular targets include VKOR and various cytochrome P450 enzymes involved in its metabolism .
Comparison with Similar Compounds
S-Warfarin: More potent anticoagulant with similar mechanism of action.
R,S-Warfarin alcohol: Another stereoisomer with different pharmacokinetic properties.
4-Hydroxycoumarin: The parent compound of warfarin with anticoagulant properties.
Uniqueness: R,R-Warfarin alcohol is unique due to its specific stereochemistry, which influences its metabolic pathway and pharmacokinetic properties. Unlike S-warfarin, it is less potent but provides valuable insights into the stereoselective metabolism of warfarin .
Properties
CAS No. |
76496-88-3 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-hydroxy-3-[(1R,3R)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15-/m1/s1 |
InChI Key |
ZUJMMGHIYSAEOU-IUODEOHRSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)
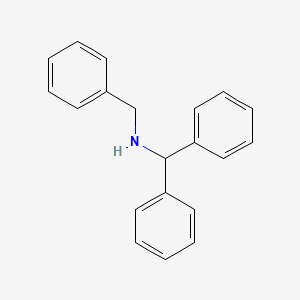
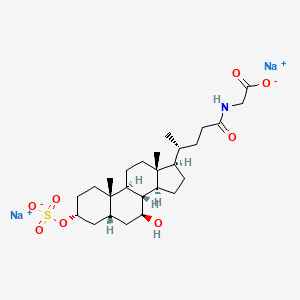
![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
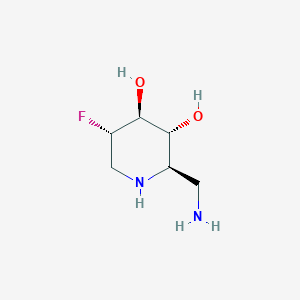
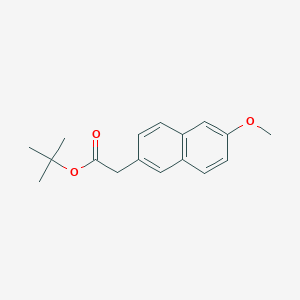


![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)
